3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride
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Overview
Description
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride is a chemical compound that combines the structural elements of pyridine, propanol, and trimethoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride typically involves the esterification of 3-Pyridinepropanol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group in the pyridinepropanol moiety can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the benzoate ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product would be 3-Pyridinepropanoic acid, 3,4,5-trimethoxybenzoate.
Reduction: The major product would be 3-Pyridinepropanol, 3,4,5-trimethoxybenzyl alcohol.
Substitution: The products would vary depending on the nucleophile used.
Scientific Research Applications
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropanol: Shares the pyridinepropanol moiety but lacks the trimethoxybenzoate ester group.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group but lacks the pyridinepropanol moiety.
3-Pyridinepropanoic acid: An oxidized form of 3-Pyridinepropanol.
Uniqueness
3-Pyridinepropanol, 3,4,5-trimethoxybenzoate (ester), hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
3458-21-7 |
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Molecular Formula |
C18H22ClNO5 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-21-15-10-14(11-16(22-2)17(15)23-3)18(20)24-9-5-7-13-6-4-8-19-12-13;/h4,6,8,10-12H,5,7,9H2,1-3H3;1H |
InChI Key |
BNWKQEOIVMZMJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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